molecular formula C17H14N2O2S B1438541 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid CAS No. 1170302-46-1

8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid

Cat. No. B1438541
CAS RN: 1170302-46-1
M. Wt: 310.4 g/mol
InChI Key: AGAHNPLUDBYJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-e]indazole core and a carboxylic acid group . The presence of the phenyl and methyl groups further adds to the complexity of the structure .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a melting point of 189–191 °C . The compound’s molecular formula is C17H14N2O2S .

Scientific Research Applications

  • Synthesis and Derivative Formation : One study discusses the preparation of condensed isothiazoles, including thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles, which are related to the structure of 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid. These compounds are synthesized using various methods, involving different starting materials and reaction conditions (Clarke, Fox, & Scrowston, 1980).

  • Antagonistic Properties and Derivative Synthesis : Another study outlines the synthesis of derivatives of 3-(3-substituted phenyl) indazoles, which are structurally related to the compound . These derivatives have been explored for their thrombin-receptor antagonist properties and their potential biological activities (郭瓊文, 2006).

  • Heterocyclic Synthesis : Research on the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, which share a similar heterocyclic framework with the compound of interest, has been conducted. This involves the reaction of mercapto-3-phenyl-1,2,4-triazole with cyano compounds (El-Sherief, Hozien, EL-Mahdy, & Sarhan, 2011).

  • Fluorescent Whitener Use : A study on the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives and their application as fluorescent whiteners, demonstrates the potential industrial application of similar compounds (Rangnekar & Tagdiwala, 1986).

  • Chemical Synthesis Techniques : Further research on thieno[2,3-c]isothiazoles, including the synthesis of thieno[2,3-c]isothiazole-3-carboxylic acid and its derivatives, provides insight into the chemical properties and synthesis methodologies relevant to the compound of interest (James & Krebs, 1982).

  • Pharmaceutical Synthesis : A practical method for synthesizing a CCR5 antagonist, which includes the process of creating dihydro-1H-1-benzazepine-4-carboxamide derivatives, shows the relevance of similar structures in pharmaceutical synthesis (Ikemoto et al., 2005).

Mechanism of Action

properties

IUPAC Name

8-methyl-6-phenyl-4,5-dihydrothieno[2,3-e]indazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15-13(19(18-10)12-5-3-2-4-6-12)8-7-11-9-14(17(20)21)22-16(11)15/h2-6,9H,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNPLUDBYJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=C(CC2)C=C(S3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 2
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 3
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 4
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 5
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid

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